molecular formula C11H15N3OS B12040294 2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Katalognummer: B12040294
Molekulargewicht: 237.32 g/mol
InChI-Schlüssel: ABGOYOIPARYERR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.326 g/mol . This compound is known for its unique structure, which includes an acetyl group, a dimethylphenyl group, and a hydrazinecarbimidothioic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID typically involves the reaction of 2,3-dimethylaniline with acetyl chloride to form the corresponding acetylated product. This intermediate is then reacted with hydrazinecarbimidothioic acid under controlled conditions to yield the final compound . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Wissenschaftliche Forschungsanwendungen

2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H15N3OS

Molekulargewicht

237.32 g/mol

IUPAC-Name

1-acetamido-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C11H15N3OS/c1-7-5-4-6-10(8(7)2)12-11(16)14-13-9(3)15/h4-6H,1-3H3,(H,13,15)(H2,12,14,16)

InChI-Schlüssel

ABGOYOIPARYERR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.